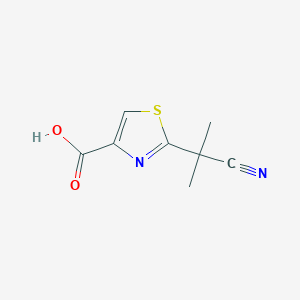
2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid
Vue d'ensemble
Description
2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid (CTC) is a heterocyclic organic compound that has been widely studied for its potential applications in the field of medicinal chemistry. CTC belongs to the class of thiazole derivatives that have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid has been found to inhibit the activity of COX-2, an enzyme that plays a key role in the production of inflammatory prostaglandins. 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumors. In addition, 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid has been found to exhibit anti-microbial properties by inhibiting the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is not fully understood, which can make it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid. One area of research is the development of new derivatives of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid that exhibit improved solubility and bioavailability. Another area of research is the identification of new targets for 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid, such as enzymes and signaling pathways that are involved in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of new methods for the synthesis of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid and its derivatives could lead to the discovery of new drugs with improved properties.
Applications De Recherche Scientifique
2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors.
Propriétés
IUPAC Name |
2-(2-cyanopropan-2-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-8(2,4-9)7-10-5(3-13-7)6(11)12/h3H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMYCNXTKXGUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC(=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

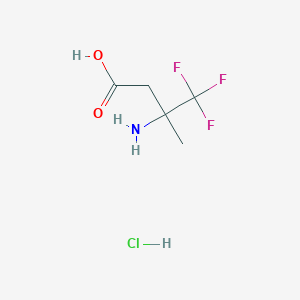

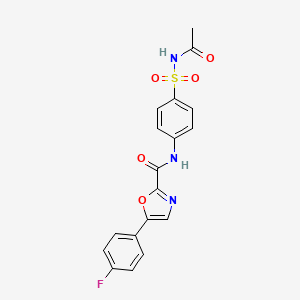
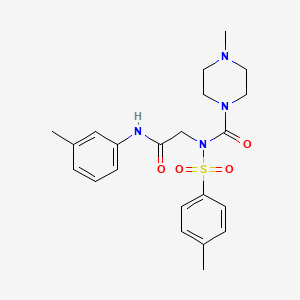
![3-[(4-bromophenyl)sulfonyl]-N-(2-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2512571.png)
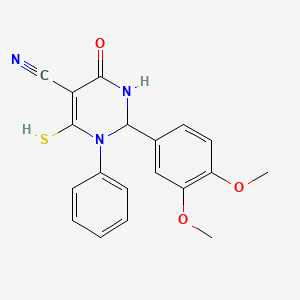
![4,5-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2512575.png)
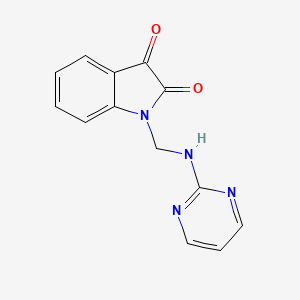
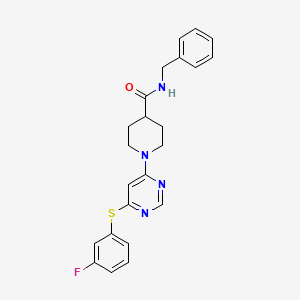
![9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2512582.png)
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2512583.png)
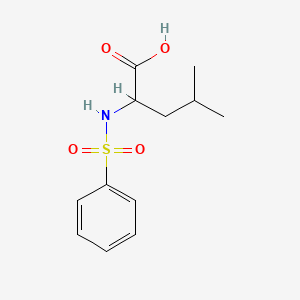
![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B2512585.png)
